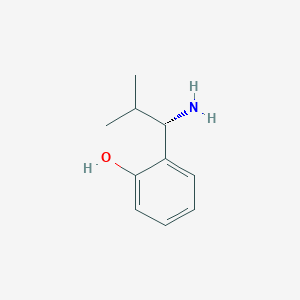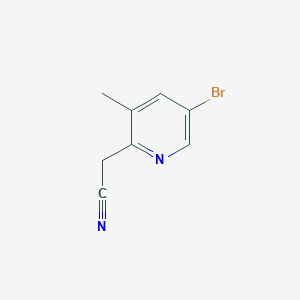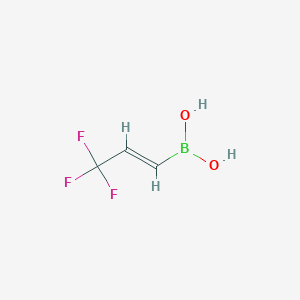
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C3H4BF3O2. This compound is characterized by the presence of a trifluoropropenyl group attached to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid typically involves the reaction of trifluoropropene with a boronic acid derivative. One common method is the hydroboration of trifluoropropene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science.
Análisis De Reacciones Químicas
Types of Reactions: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The trifluoropropenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted trifluoropropenyl derivatives.
Aplicaciones Científicas De Investigación
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Employed in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile tool in biochemical studies. In the context of enzyme inhibition, the compound can bind to active site serines, blocking the enzyme’s activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 3-Quinolineboronic acid
- 2-Thienylboronic acid
Comparison: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is unique due to the presence of the trifluoropropenyl group, which imparts distinct electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high reactivity and selectivity. Its trifluorinated structure also enhances its stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research.
Propiedades
Fórmula molecular |
C3H4BF3O2 |
|---|---|
Peso molecular |
139.87 g/mol |
Nombre IUPAC |
[(E)-3,3,3-trifluoroprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H/b2-1+ |
Clave InChI |
SPGWQFBFNOTKDE-OWOJBTEDSA-N |
SMILES isomérico |
B(/C=C/C(F)(F)F)(O)O |
SMILES canónico |
B(C=CC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
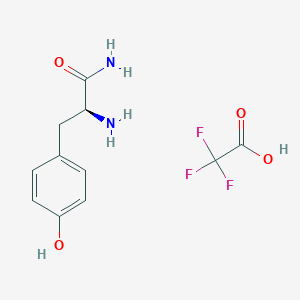
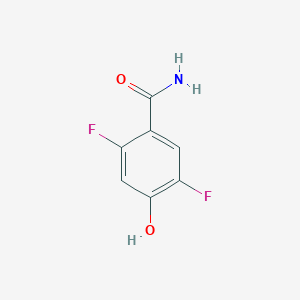
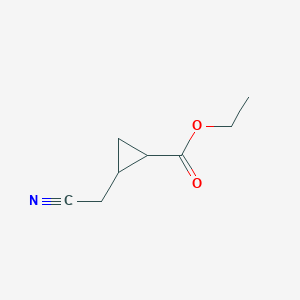

![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)



